Cucumin H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

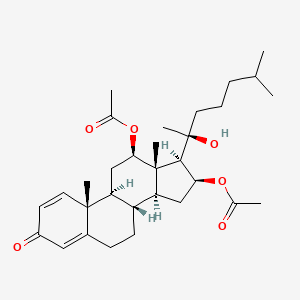

Cucumin H is a natural product found in Macrocystidia cucumis with data available.

Wissenschaftliche Forschungsanwendungen

Bioavailability Enhancement Strategies

Curcumin, derived from the turmeric plant (Curcuma longa), is extensively studied for its wide range of biological activities. However, its application in human nutrition, prevention, and therapy is limited due to its poor bioavailability, which is attributed to its low aqueous solubility, rapid metabolism, and elimination. Research has focused on strategies to overcome these limitations, such as the use of nanoparticle-based carriers, to improve solubility, stability, and bioavailability, thereby enhancing its effectiveness (Stanić, 2017).

Alzheimer's Disease Treatment

Curcumin shows promising effects in preventing or treating Alzheimer's Disease (AD) through its anti-amyloidogenic activity, which involves suppressing amyloid-β peptide and amyloid precursor protein, as well as enhancing the inhibition of Aβ aggregation. The research has led to the exploration of curcumin analogues, derivatives, and hybrids with improved pharmacokinetic properties for therapeutic, preventive, and diagnostic applications in AD (Chainoglou & Hadjipavlou-Litina, 2020).

Photodynamic Therapy Applications

Curcumin's potential as a photosensitizer in Photodynamic Therapy (PDT) for treating inflammatory diseases and neoplasms, particularly in the maxillofacial region, is under investigation. Despite its benefits, including antimicrobial properties, curcumin's instability at physiological pH and low water solubility pose challenges. Research is focused on enhancing curcumin's efficacy as a photosensitizer by combining it with nanoparticles to improve its delivery systems (Chausskaya et al., 2023).

Chronic Disease Mitigation

Curcumin exhibits multiple biological activities at the molecular level, including anti-inflammatory, antioxidant, and antimicrobial effects, making it a potent agent against various chronic diseases such as cancers, diabetes, and cardiovascular diseases. Its synergy with other nutraceuticals enhances its efficacy in clinical trials, highlighting its safety, tolerability, and effectiveness in humans. However, further research in different populations is necessary to validate its potential across various chronic diseases (Kunnumakkara et al., 2017).

Cardiovascular Protection

The antioxidant effects of curcumin contribute to its cardiovascular protective properties, including attenuation of cardiotoxicity and prevention of diabetic cardiovascular complications. Its anti-thrombotic, anti-proliferative, and anti-inflammatory effects, along with its ability to lower serum cholesterol levels, offer protection against atherosclerosis and other cardiovascular pathologies (Wongcharoen & Phrommintikul, 2009).

Eigenschaften

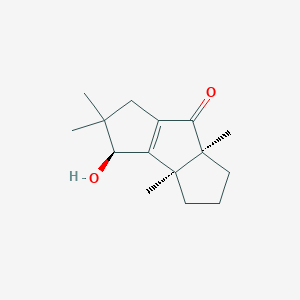

Molekularformel |

C15H22O2 |

|---|---|

Molekulargewicht |

234.33 g/mol |

IUPAC-Name |

(3aS,4S,7aS)-4-hydroxy-3a,5,5,7a-tetramethyl-2,3,4,6-tetrahydro-1H-cyclopenta[a]pentalen-7-one |

InChI |

InChI=1S/C15H22O2/c1-13(2)8-9-10(12(13)17)14(3)6-5-7-15(14,4)11(9)16/h12,17H,5-8H2,1-4H3/t12-,14+,15-/m1/s1 |

InChI-Schlüssel |

VPYSTMZLNKAVRU-VHDGCEQUSA-N |

Isomerische SMILES |

C[C@@]12CCC[C@@]1(C(=O)C3=C2[C@H](C(C3)(C)C)O)C |

Kanonische SMILES |

CC1(CC2=C(C1O)C3(CCCC3(C2=O)C)C)C |

Synonyme |

cucumin H |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

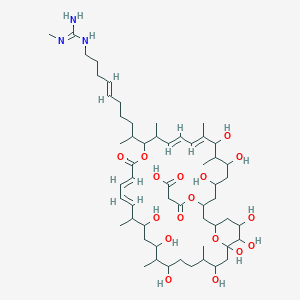

![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)

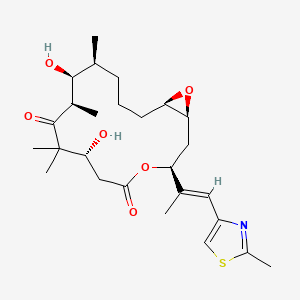

![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)